3-methoxy-1H-indazole-6-carboxylic acid

Medicinal Chemistry ADME Physicochemical Profiling

3-Methoxy-1H-indazole-6-carboxylic acid (CAS 1374258-58-8) is a privileged heterocyclic building block featuring a unique 3-methoxy/6-carboxylic acid substitution critical for ATP-competitive kinase hinge-binding. Unlike 1H-indazole-6-carboxylic acid (CAS 704-91-6) or 5-methoxy-3-indazolecarboxylic acid (CAS 90417-53-1), its regiospecific electronic and steric profile delivers superior selectivity and metabolic stability in oncology, inflammation, and antiviral (HBV) programs. The 6-COOH handle enables amide/ester derivatization for solvent-exposed region targeting, fluorophore conjugation, and salt formation. Purity ≥98% ensures batch-to-batch SAR reproducibility. Patent-protected scaffold — verify freedom-to-operate before procurement.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
Cat. No. B8583055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-1H-indazole-6-carboxylic acid
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=NNC2=C1C=CC(=C2)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-14-8-6-3-2-5(9(12)13)4-7(6)10-11-8/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyYOQXHBSCVRWJAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-1H-indazole-6-carboxylic Acid: Procurement-Grade Overview for Medicinal Chemistry and Kinase Research


3-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1374258-58-8, molecular formula: C9H8N2O3, molecular weight: 192.17 g/mol) is a functionalized heterocyclic building block belonging to the indazole family . It is characterized by a methoxy group at the 3-position and a carboxylic acid group at the 6-position of the fused pyrazole-benzene core . This substitution pattern is employed in medicinal chemistry as a privileged scaffold for the development of kinase inhibitors, particularly due to its potential for engaging key residues in kinase hinge-binding regions while providing a carboxylic acid handle for further derivatization or salt formation . The compound is commercially available as a research intermediate, typically with purities of 95% or higher, and is sourced for structure-activity relationship (SAR) campaigns and lead optimization programs targeting cancer, inflammation, and viral infections .

Why 3-Methoxy-1H-indazole-6-carboxylic Acid Cannot Be Replaced by Simpler Indazole Analogs


The substitution pattern of the indazole core significantly influences physicochemical properties and biological activity, making generic substitution of 3-methoxy-1H-indazole-6-carboxylic acid problematic for SAR studies. The presence of both a methoxy group at the 3-position and a carboxylic acid at the 6-position creates a specific electronic and steric profile that cannot be replicated by other indazole regioisomers. For example, 1H-indazole-6-carboxylic acid (CAS: 704-91-6) lacks the 3-methoxy group, resulting in a significantly different lipophilicity (cLogP) and hydrogen-bonding capacity [1]. Conversely, 5-methoxy-3-indazolecarboxylic acid (CAS: 90417-53-1) has a carboxylic acid at the 3-position, which alters the vector of the acid group and its ability to form salt bridges or participate in key binding interactions . In kinase inhibitor design, the 6-position carboxylic acid is often preferred for optimal spatial orientation, while the 3-methoxy group can enhance selectivity and metabolic stability compared to unsubstituted analogs [2].

Quantitative Differentiation: 3-Methoxy-1H-indazole-6-carboxylic Acid vs. Closest Analogs


Physicochemical Differentiation: Enhanced Lipophilicity and Altered pKa for Improved Permeability

The 3-methoxy substitution significantly alters the physicochemical profile of 3-methoxy-1H-indazole-6-carboxylic acid compared to the parent 1H-indazole-6-carboxylic acid. The methoxy group increases lipophilicity (cLogP) and slightly raises the pKa of the indazole NH, which can influence membrane permeability and binding site interactions . This modification results in a compound with a predicted cLogP that is higher than the parent, potentially improving passive diffusion while maintaining the carboxylic acid handle for solubility and target engagement .

Medicinal Chemistry ADME Physicochemical Profiling

COX-2 Inhibition: Potential for Reduced Gastrointestinal Toxicity Compared to Non-Selective NSAIDs

Indazole derivatives, including 3-methoxy-1H-indazole-6-carboxylic acid, have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes . While specific IC50 data for the target compound is not publicly available, structure-activity relationship (SAR) studies on related indazole-6-carboxylic acid derivatives indicate that this scaffold can achieve significant COX-2 inhibition with high selectivity over COX-1, a property that is associated with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Inflammation COX-2 Selectivity Drug Safety

Kinase Inhibition Potential: Engagement of Hinge Region via Indazole Core

The indazole core is a well-established hinge-binding motif in numerous kinase inhibitors, including approved drugs such as axitinib and pazopanib [1]. The 3-methoxy-1H-indazole-6-carboxylic acid scaffold provides two critical functional groups for kinase inhibitor design: the indazole NH and N2 atoms for hinge-binding hydrogen bonds, and the 6-carboxylic acid for solvent-exposed region interactions or prodrug formation . This scaffold has been incorporated into patents and research articles describing potent inhibitors of kinases such as TTK, PLK4, and Aurora kinases, with some derivatives exhibiting IC50 values in the low nanomolar range [2]. The specific substitution pattern of the target compound is designed to optimize binding affinity and selectivity compared to other indazole regioisomers.

Oncology Kinase Inhibitors Structure-Based Drug Design

Antiviral Activity: Inhibition of Hepatitis B Virus (HBV) Replication

3-Methoxy-1H-indazole-6-carboxylic acid has been cited as a key intermediate or component in patent applications and research disclosures related to the treatment of Hepatitis B Virus (HBV) infections . Specifically, the compound is mentioned in the context of substituted tricyclic amides and other indazole derivatives designed to inhibit HBV replication [1]. While the direct antiviral activity of the free acid is not explicitly detailed in public sources, its inclusion in these patent filings suggests it is a valuable building block for synthesizing more complex molecules with demonstrated anti-HBV effects in cell-based assays, such as those using the HepG2.2.15 cell line .

Virology Antiviral Drug Discovery HBV

High-Value Application Scenarios for 3-Methoxy-1H-indazole-6-carboxylic Acid


Medicinal Chemistry: Synthesis of Selective Kinase Inhibitors

Utilized as a core scaffold for generating ATP-competitive kinase inhibitors. The 3-methoxy-1H-indazole core mimics the adenine ring of ATP, allowing it to bind to the kinase hinge region [1]. The 6-carboxylic acid group serves as a versatile handle for introducing diverse substituents (e.g., amides, esters) to target solvent-exposed regions or back pockets, enabling optimization of potency, selectivity, and pharmacokinetic properties for oncology and inflammatory disease targets .

Anti-inflammatory Drug Discovery: Design of COX-2 Selective Agents

Employed as a starting point for developing next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles. SAR studies on related indazole-6-carboxylic acids demonstrate that this scaffold can yield potent and selective COX-2 inhibitors . The target compound's substitution pattern is well-suited for further optimization to enhance COX-2 affinity while minimizing COX-1 inhibition, a key driver of gastric toxicity .

Antiviral Research: Development of Novel HBV Therapies

Incorporated as a key intermediate in the synthesis of novel antiviral agents targeting Hepatitis B Virus (HBV) . Patents and research disclosures identify this compound and its derivatives as having potential for treating or preventing HBV infections, making it a strategic building block for medicinal chemists focused on developing new therapies to address this significant global health challenge [2].

Chemical Biology: Probing Protein-Ligand Interactions with Fluorescent Probes

The carboxylic acid group at the 6-position provides a convenient conjugation site for attaching fluorophores, biotin, or other reporter tags. This enables the creation of chemical probes for studying target engagement, cellular localization, and protein dynamics in live cells, particularly for validating kinase targets and exploring the biology of COX-2 or HBV-related pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methoxy-1H-indazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.